N-(2-hydroxy-3-methyl-5-nitrophenyl)acetamide
Description
N-(2-Hydroxy-3-methyl-5-nitrophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with hydroxyl (-OH) at position 2, methyl (-CH₃) at position 3, and nitro (-NO₂) at position 3. The acetamide group (-NHCOCH₃) is attached to the aromatic ring via the nitrogen atom.
The hydroxyl and nitro groups may enhance interactions with biological targets, such as enzymes or receptors, through hydrogen bonding or polar interactions .
Properties
CAS No. |
33150-08-2 |
|---|---|
Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
N-(2-hydroxy-3-methyl-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-7(11(14)15)4-8(9(5)13)10-6(2)12/h3-4,13H,1-2H3,(H,10,12) |
InChI Key |
ZHAGCIGDVFNQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-methyl-5-nitrophenyl)acetamide typically involves the nitration of 2-hydroxy-3-methylphenyl acetamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of N-(2-hydroxy-3-methyl-5-aminophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Biological Applications
N-(2-hydroxy-3-methyl-5-nitrophenyl)acetamide has shown promise in various biological applications:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance, derivatives have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL.
Cytotoxicity
Studies have shown that this compound can selectively target cancer cell lines while sparing normal cells. In vitro tests revealed IC50 values in the low micromolar range, suggesting its potential as an anticancer agent.
Enzyme Inhibition
This compound may act as an inhibitor of enzymes involved in critical metabolic pathways, such as acetylcholinesterase, which is relevant for neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the nitro group significantly enhanced antimicrobial potency against gram-positive bacteria.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values indicative of potent cytotoxic effects. This suggests a potential for development into anticancer agents targeting specific pathways involved in tumor growth.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group may also play a role in its bioactivity by forming hydrogen bonds with target proteins or enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Substitution Patterns and Physicochemical Properties
The table below compares N-(2-hydroxy-3-methyl-5-nitrophenyl)acetamide with analogs differing in substituent type, position, or electronic effects:
Key Observations:
- Hydroxy vs.
- Nitro Group Positioning: The -NO₂ group at position 5 (target compound) vs. position 2 (e.g., N-(2-nitrophenyl)acetamide derivatives) may influence electronic effects on the acetamide moiety, modulating reactivity or binding to biological targets .
- Halogenation : Halogenated analogs (e.g., N-(4-iodophenyl)acetamide) exhibit heavier atomic masses, which can enhance crystallinity for structural studies , while fluorinated derivatives (e.g., N-(3,5-difluorophenyl)acetamide) often display improved metabolic stability due to resistance to oxidative degradation .
Antimicrobial and Antifungal Potential:
While direct data for the target compound are unavailable, structurally related acetamides with electron-withdrawing groups (e.g., -NO₂, -SO₂) show notable activity. For example:
- N-(3,5-difluorophenyl)acetamide derivatives exhibit strong activity against gram-positive bacteria (MIC: 2–4 µg/mL) .
- N-(thiazol-2-yl)acetamide analogs demonstrate antifungal activity against Candida albicans (IC₅₀: 8 µg/mL) .
The nitro group in the target compound may enhance antimicrobial efficacy by destabilizing microbial membranes or inhibiting redox-sensitive enzymes .
Metabolic Stability:
Hydroxyl groups (as in the target compound) are often sites for phase II metabolism (e.g., glucuronidation), which could reduce bioavailability. In contrast, methoxy or fluorine substituents (e.g., N-(2-methoxy-5-nitrophenyl)acetamide) resist metabolic modification, prolonging half-life .
Crystallographic and Hydrogen-Bonding Analysis
The hydroxyl (-OH) and acetamide (-NH) groups in the target compound facilitate hydrogen-bonded networks, which are critical for crystal packing and stability. Similar patterns are observed in:
Biological Activity
N-(2-hydroxy-3-methyl-5-nitrophenyl)acetamide is a compound of interest due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications in various fields, particularly in pharmacology and environmental science.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group, a methyl group, and a nitro group attached to a phenyl ring. The molecular formula is . The nitro group can be reduced to an amino group under specific conditions, which may alter the compound's reactivity and biological properties.
Antimicrobial Activity
Research indicates that derivatives of nitrophenyl acetamides exhibit significant antimicrobial properties. For instance, N-(2-hydroxy-5-nitrophenyl)acetamide has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that modifications in the nitrophenyl structure can enhance antimicrobial efficacy.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that derivatives of this compound can induce cytotoxicity in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values for these compounds were reported in the nanomolar range, indicating potent activity compared to standard chemotherapeutic agents . The mechanism of action is believed to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- ROS Generation : The compound induces oxidative stress in cells, which can trigger apoptotic pathways.
- Tubulin Interference : It disrupts microtubule dynamics, essential for mitosis, thereby inhibiting cell proliferation.
- Gene Expression Modulation : Studies have shown that exposure to this compound alters the expression profiles of genes related to stress response and apoptosis in model organisms like Arabidopsis thaliana .
Environmental Impact
Recent studies have also explored the environmental implications of this compound. It has been found that this compound can affect microbial communities in soil and aquatic environments. For instance, it has been linked to alterations in gene expression in plants exposed to contaminated soils, suggesting potential ecological risks associated with its use .
Case Studies
Several case studies highlight the biological significance of this compound:
-
Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of pathogenic bacteria, outperforming traditional antibiotics in some cases.
Compound MIC (μg/mL) Bacterial Strain This compound 6.25 Staphylococcus aureus Control Antibiotic 2 Ciprofloxacin -
Cytotoxicity in Cancer Cells : In vitro tests revealed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics.
Compound IC50 (nM) Cancer Cell Line This compound derivative 20.1 MCF-7 Standard Chemotherapeutic 25 Doxorubicin
Q & A
Q. What experimental methods are recommended for determining the crystal structure of N-(2-hydroxy-3-methyl-5-nitrophenyl)acetamide?
Methodology :
- X-ray crystallography is the gold standard. Use single-crystal diffraction data collected at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Refinement can be performed using SHELXL (for small-molecule refinement) and SHELXS/SHELXD for structure solution .
- Visualization : Generate thermal ellipsoid plots using ORTEP-3 to analyze atomic displacement parameters and validate geometric accuracy .
- Validation : Cross-check hydrogen bonding and torsion angles against similar acetamide derivatives (e.g., N-(4-hydroxy-2-nitrophenyl)acetamide) to identify structural outliers .
Q. How can spectroscopic techniques characterize this compound?
Methodology :
- NMR : Perform H and C NMR in deuterated DMSO or CDCl₃. Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the aromatic nitro and methyl groups.
- IR : Identify key functional groups:
- UV-Vis : Analyze π→π* transitions in the nitroaromatic system (typically ~250–400 nm).
Q. What hydrogen-bonding patterns are critical for stabilizing the crystal lattice in similar acetamide derivatives?
Methodology :
- Use graph set analysis (as per Etter’s formalism) to classify hydrogen bonds:
- Compare with N-(2-hydroxyphenyl)acetamide derivatives to assess how methyl/nitro substitutions alter packing efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data for this compound?
Methodology :
- Case Study – NMR Discrepancies :
- Crystallographic Ambiguities :
Q. How to design a bioactivity study for this compound based on structural analogs?
Methodology :
- Comparative Analysis :
- Structural analogs : Compare with N-(1,3-benzodioxol-5-yl)-2-(4-bromoindol-1-yl)acetamide (antimicrobial) or 2-(triazolylthio)-N-(fluorophenyl)acetamide (anticancer) .
- Activity Prediction : Use the nitro group’s electron-withdrawing effect to hypothesize interactions with redox-active biological targets (e.g., nitroreductases).
- Experimental Design :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Mechanistic Studies : Employ molecular docking (AutoDock Vina) to simulate binding to proteins like β-tubulin or DNA topoisomerases .
Q. What strategies optimize synthetic yield for this compound?
Methodology :
- Stepwise Synthesis :
- Nitration : Introduce the nitro group at the para position to the hydroxyl group using HNO₃/H₂SO₄.
- Acetylation : Protect the amine with acetic anhydride in basic conditions (e.g., pyridine).
- Yield Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
